molecular formula C15H12O4 B1171685 SodiumEthylate CAS No. 1141-52-6

SodiumEthylate

Cat. No.: B1171685
CAS No.: 1141-52-6
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Description

Sodium ethylate, also known as sodium ethoxide, is an organosodium compound with the chemical formula C₂H₅ONa. It is a white to yellowish powder that is highly reactive and soluble in ethanol. Sodium ethylate is commonly used as a strong base in organic synthesis and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ethylate can be prepared by reacting sodium metal with ethanol. The reaction is highly exothermic and must be carried out under an inert atmosphere to prevent the formation of unwanted by-products.

[ \text{2C₂H₅OH + 2Na} \rightarrow \text{2C₂H₅ONa + H₂} ]

Industrial Production Methods: In industrial settings, sodium ethylate is typically produced by dissolving sodium metal in anhydrous ethanol. The reaction is conducted in a controlled environment to ensure the purity and quality of the final product. The resulting solution is then evaporated to obtain solid sodium ethylate.

Types of Reactions:

    Oxidation: Sodium ethylate can undergo oxidation reactions, forming sodium acetate and ethanol.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: Sodium ethylate is commonly used in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Oxygen or air, elevated temperatures.

    Reduction: Hydrogen gas, metal catalysts.

    Substitution: Alkyl halides, aprotic solvents.

Major Products Formed:

    Oxidation: Sodium acetate, ethanol.

    Reduction: Various reduced organic compounds.

    Substitution: Ethylated organic compounds.

Scientific Research Applications

Chemistry: Sodium ethylate is widely used as a base in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of esters and ethers.

Biology: In biological research, sodium ethylate is used to modify nucleic acids and proteins. It can also be used to study enzyme mechanisms and protein folding.

Medicine: Sodium ethylate has applications in the pharmaceutical industry, where it is used in the synthesis of various drugs and active pharmaceutical ingredients.

Industry: In industrial processes, sodium ethylate is used as a catalyst in the production of biodiesel and other biofuels. It is also used in the manufacture of polymers and other chemical intermediates.

Mechanism of Action

Sodium ethylate exerts its effects primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids, forming alkoxides that can participate in various chemical reactions. The compound can also act as a nucleophile, attacking electrophilic centers in organic molecules.

Molecular Targets and Pathways:

    Deprotonation: Sodium ethylate deprotonates weak acids, forming alkoxides.

    Nucleophilic Attack: It attacks electrophilic centers, leading to substitution or elimination reactions.

Comparison with Similar Compounds

    Sodium Methoxide (C₁H₃ONa): Similar in reactivity but with a shorter alkyl chain.

    Potassium Ethylate (C₂H₅OK): Similar in reactivity but with potassium instead of sodium.

    Sodium Tert-Butoxide (C₄H₉ONa): More sterically hindered, leading to different reactivity patterns.

Uniqueness: Sodium ethylate is unique due to its balance of reactivity and solubility in ethanol. It is less sterically hindered than sodium tert-butoxide, making it more versatile in certain reactions. Compared to sodium methoxide, it has a longer alkyl chain, which can influence the outcome of certain reactions.

Properties

CAS No.

1141-52-6

Molecular Formula

C15H12O4

Molecular Weight

0

Origin of Product

United States

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